molecular formula C21H34O5 B1682764 Tetrahydrocortisol CAS No. 53-02-1

Tetrahydrocortisol

Cat. No. B1682764
CAS RN: 53-02-1
M. Wt: 366.5 g/mol
InChI Key: AODPIQQILQLWGS-GXBDJPPSSA-N
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Scientific Research Applications

Tetrahydrocortisol has diverse applications in scientific research:

Mechanism of Action

Tetrahydrocortisol exerts its effects primarily through its interaction with the GABA A receptor. As a negative allosteric modulator, it binds to a site on the receptor distinct from the active site, causing a conformational change that reduces the receptor’s activity. This modulation affects the inhibitory neurotransmission mediated by GABA, influencing various neurological processes .

Similar Compounds:

    Tetrahydrocortisone: Another metabolite of cortisol, differing by the oxidation state of the hydroxyl group at the 11 position.

    Tetrahydrocorticosterone: A metabolite of corticosterone, structurally similar but derived from a different precursor.

Uniqueness: this compound is unique in its specific modulation of the GABA A receptor and its role as an inactive metabolite of cortisol. Its measurement in clinical settings provides valuable insights into adrenal function and cortisol metabolism, distinguishing it from other similar compounds .

Safety and Hazards

While handling Tetrahydrocortisol, it is advised to avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Cortisol, including its metabolite Tetrahydrocortisol, regulates key components of cardiovascular risk . Future research may focus on the contribution of cortisol to blood pressure and relative obesity in the general population .

Biochemical Analysis

Biochemical Properties

Tetrahydrocortisol interacts with various enzymes and proteins in the body. It is involved in the hypothalamus-hypophysis-adrenal axis, which is a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its presence can affect the balance of other hormones and the overall homeostasis within the body .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocortisol typically involves the reduction of cortisol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction proceeds at room temperature and results in the selective reduction of the keto groups to hydroxyl groups, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems. These methods leverage the specificity of enzymes to convert cortisol to this compound efficiently. For instance, the use of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes in microbial cultures can facilitate this conversion under controlled conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form tetrahydrocortisone. This reaction typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned, this compound is formed by the reduction of cortisol. Further reduction can lead to the formation of other hydroxylated metabolites.

    Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various alkylating or acylating agents depending on the desired substitution

Major Products:

    Oxidation: Tetrahydrocortisone

    Reduction: Further hydroxylated metabolites

    Substitution: Derivatives with substituted functional groups at the hydroxyl positions

properties

IUPAC Name

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPIQQILQLWGS-GXBDJPPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018917
Record name Tetrahydrocortisol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53-02-1
Record name Tetrahydrocortisol
Source CAS Common Chemistry
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Record name Tetrahydrocortisol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAHYDROCORTISOL
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Record name Tetrahydrocortisol
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Record name 3α,11β,17,21-tetrahydroxy-5β-pregnan-20-one
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Record name TETRAHYDROCORTISOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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